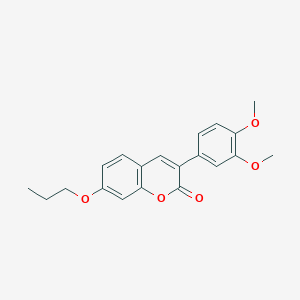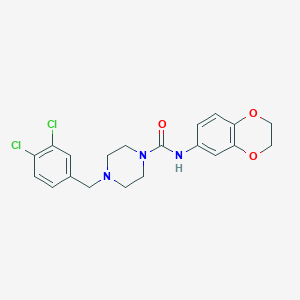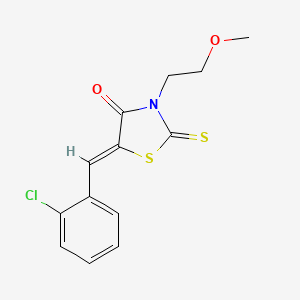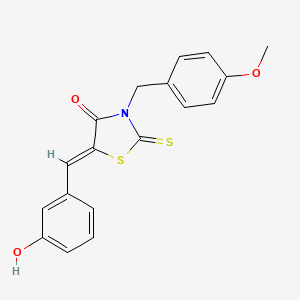
3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one, also known as DCP, is a synthetic compound that belongs to the class of flavonoids. It is a potent inhibitor of the enzyme protein kinase C, which plays a crucial role in the regulation of various cellular processes. DCP has been studied extensively for its potential applications in the field of cancer research, as well as its ability to modulate the immune system.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one works by inhibiting the activity of protein kinase C, which is a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinase C, 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of immune system function, and the inhibition of angiogenesis. 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase C, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of new targets for 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one, and the exploration of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to explore the potential side effects and toxicity of 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one, as well as its pharmacokinetic properties.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(3,4-dimethoxyphenyl)-7-propoxy-2H-chromen-2-one works by inhibiting the activity of protein kinase C, which is known to play a crucial role in the development and progression of cancer.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-9-24-15-7-5-14-10-16(20(21)25-18(14)12-15)13-6-8-17(22-2)19(11-13)23-3/h5-8,10-12H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMBTDUEEZLVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)


![methyl 3-benzyl-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723867.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4723890.png)

![ethyl 4-[({[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4723913.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723919.png)
![4-oxo-N-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4723925.png)